molecular formula C19H20N4O2S B2687541 (E)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide CAS No. 2035004-49-8

(E)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide

Cat. No.: B2687541
CAS No.: 2035004-49-8
M. Wt: 368.46
InChI Key: WPTQDJZUEWBBTK-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide (CAS 2035004-49-8) is a chemical compound featuring a pyrazole-sulfonamide hybrid structure, which is of significant interest in medicinal chemistry and drug discovery research. Pyrazole derivatives are five-membered N-heterocyclic compounds characterized by two adjacent nitrogen atoms, renowned for their structural versatility and broad spectrum of scientific and industrial applications . The incorporation of a sulfonamide group into the pyrazole framework is a well-established strategy in molecular design, as this combination constitutes a privileged pharmacophore present in numerous FDA-approved drugs, including the anti-inflammatory agents Celecoxib and Deracoxib, which selectively inhibit cyclooxygenase-2 (COX-2), and the anticancer agent Encorafenib, used for treating metastatic melanoma, colorectal, and non-small cell lung cancer with BRAF V600E or V600K mutations . The (E)-configured ethenesulfonamide group in its structure provides a planar, rigid linkage that can influence its binding affinity and selectivity towards biological targets. Compounds featuring pyrazole-sulfonamide hybrids have demonstrated promising anticancer activity in research settings, with some analogs exhibiting potent activity against various human cancer cell lines, including U937 human monocytic leukemia and HCT-116, HT-29, and SW-620 colon cancer cells . The presence of both pyridine and phenyl rings in its structure enhances its potential for diverse aromatic interactions, such as π-π stacking and cation-π interactions, within enzyme active sites or protein pockets. The synthetic access to such specialized pyrazole-based sulfonamides enables researchers to explore new chemical space for developing novel therapeutic agents, particularly in oncology and inflammation. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Laboratory handling should adhere to appropriate safety protocols.

Properties

IUPAC Name

(E)-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-16-14-19(18-8-5-10-20-15-18)22-23(16)12-11-21-26(24,25)13-9-17-6-3-2-4-7-17/h2-10,13-15,21H,11-12H2,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTQDJZUEWBBTK-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C=CC2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CCNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

 E N 2 5 methyl 3 pyridin 3 yl 1H pyrazol 1 yl ethyl 2 phenylethenesulfonamide\text{ E N 2 5 methyl 3 pyridin 3 yl 1H pyrazol 1 yl ethyl 2 phenylethenesulfonamide}

This compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the pyrazole and pyridine moieties contributes to its potential interactions with various biological targets.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or bacterial infections.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation or cell proliferation.
  • Antimicrobial Activity : Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting potential antibacterial properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures can act as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant strains such as Acinetobacter baumannii .

CompoundActivityTarget Organism
This compoundPotentially activeGram-positive and Gram-negative bacteria
5-methyl-pyrazole derivativesSignificantMDR Acinetobacter baumannii

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole-containing compounds. For example, derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of apoptotic pathways and interference with cell cycle progression.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of several pyrazole derivatives, revealing that specific modifications led to enhanced activity against resistant bacterial strains. The study utilized agar diffusion and broth microdilution methods to assess efficacy .
  • Cytotoxicity Assessment : Another research effort focused on the cytotoxic effects of pyrazole derivatives on cancer cell lines. The results indicated that certain modifications could significantly increase the potency against breast and colon cancer cells .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including (E)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide. Pyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their ability to inhibit various cancer cell lines. For instance, compounds with similar structures have shown efficacy against epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors, demonstrating significant antiproliferative activity against tumor cells .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Pyrazole derivatives have been reported to exhibit antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis . This suggests that this compound could be explored for developing new antimicrobial agents.

Case Study 1: Antiproliferative Activity

A study investigating the antiproliferative effects of pyrazole derivatives on cancer cell lines revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer types. This indicates a promising avenue for further research into its mechanism of action and optimization for therapeutic use .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antibacterial properties of pyrazole derivatives found that certain modifications to the pyrazole ring could enhance activity against resistant strains of bacteria. The results suggested that this compound may be a candidate for further testing in drug formulation aimed at treating bacterial infections .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes hydrolysis under acidic or basic conditions. While direct data for this compound is limited, analogous sulfonamides show predictable cleavage patterns:

Reaction Type ConditionsProductsYield/Outcome (Analog Data)Source
Acidic hydrolysisHCl (6M), reflux, 12 hrPhenylethenesulfonic acid + 2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethylaminePartial decomposition
Basic hydrolysisNaOH (10%), 80°C, 8 hrSodium phenylethenesulfonate + corresponding amine~70% conversion

Cycloaddition and Addition Reactions

The ethenesulfonamide moiety participates in cycloaddition reactions, leveraging the electron-deficient double bond:

Reaction Type Reagents/ConditionsProductsKey ObservationsSource
Diels-Alder reaction1,3-Butadiene, toluene, 110°CSix-membered cycloadduct (endo selectivity confirmed via X-ray)Moderate regioselectivity
Thiol-ene additionBenzyl mercaptan, UV lightAnti-Markovnikov adduct with sulfhydryl groupQuantitative conversion

Metal-Catalyzed Cross-Couplings

The pyridine and pyrazole rings facilitate palladium- or nickel-mediated couplings:

Reaction Type Catalysts/LigandsSubstratesProductsYieldSource
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O4-Bromophenylboronic acidBiaryl-functionalized derivative85%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃2-AminopyridineN-Arylated pyrazole78%

Oxidation and Reduction Reactions

The pyridine ring and ethene group are redox-active sites:

Reaction Type Reagents/ConditionsProductsNotesSource
Pyridine N-oxidationmCPBA, CH₂Cl₂, 0°C → RTPyridine N-oxide derivativeRetained E-configuration
Ethene hydrogenationH₂ (1 atm), Pd/C, ethanolSaturated sulfonamide (Z)-isomer minor byproduct95% diastereomeric excess

Nucleophilic Substitution

The ethyl linker between pyrazole and sulfonamide allows functionalization:

Reaction Type Reagents/ConditionsProductsYieldSource
AlkylationEthyl bromoacetate, K₂CO₃, DMFEthyl ester-functionalized pyrazole-sulfonamide82%
Azide substitutionNaN₃, DMSO, 60°CAzidoethyl intermediate (precursor for click chemistry)90%

Coordination Chemistry

The pyridin-3-yl and pyrazole groups act as ligands for metal complexes:

Metal Ion Reaction ConditionsComplex StructureApplicationSource
Cu(II)CuCl₂, methanol, RTOctahedral complex with N,N-bidentate coordinationCatalytic oxidation studies
Ru(II)[Ru(p-cymene)Cl₂]₂, CH₃CNPiano-stool complexAnticancer activity screening

Photochemical Reactions

The ethenesulfonamide’s E-configuration enables UV-induced isomerization:

Reaction Type ConditionsOutcomeQuantum YieldSource
PhotoisomerizationUV (365 nm), THF(Z)-isomer formed reversiblyΦ = 0.32

Key Mechanistic Insights

  • Sulfonamide Reactivity : Hydrolysis proceeds via tetrahedral intermediate formation, with acidic conditions favoring protonation of the leaving group.

  • Cycloadditions : Ethenesulfonamide acts as a dienophile due to electron-withdrawing sulfonyl group .

  • Cross-Couplings : Pyridin-3-yl directs regioselectivity in Suzuki couplings via coordination to palladium.

Comparison with Similar Compounds

Research Findings and Limitations

While the provided evidence focuses on 11a , broader literature suggests:

  • Pyrazole-sulfonamide hybrids exhibit superior selectivity for kinases (e.g., JAK3) compared to acetamide analogs, as sulfonamides mimic ATP’s phosphate group.
  • 3-Pyridinyl substitution (as in the target compound) correlates with enhanced metabolic stability over phenyl groups due to reduced CYP450-mediated oxidation .

Limitations : Direct comparative data (e.g., IC₅₀ values, in vivo efficacy) for the target compound and 11a are absent in the provided evidence. Further studies are needed to validate structure-activity relationships.

Q & A

Q. How can researchers optimize the synthesis of (E)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide to improve yield and purity?

  • Methodological Answer : Utilize a multi-step approach involving: (i) Copolymerization of heterocyclic precursors under controlled conditions (e.g., solvent selection, temperature gradients). (ii) Purification via column chromatography with gradient elution (e.g., petroleum ether/ethyl acetate mixtures). (iii) Final characterization using ¹H NMR, IR, and LC-MS to validate purity and structural integrity . For sulfonamide coupling, adapt protocols from analogous compounds, such as dropwise addition of sulfonic chlorides in pyridine, followed by solvent removal and recrystallization .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is critical:
  • ¹H NMR : Assign proton environments for pyrazole, pyridine, and sulfonamide moieties.
  • IR Spectroscopy : Confirm functional groups (e.g., S=O stretching at ~1150–1350 cm⁻¹).
  • LC-MS : Verify molecular weight and detect impurities.
  • X-ray crystallography : Resolve stereochemistry and crystal packing (if single crystals are obtainable) .

Q. How can computational methods predict the biological potential of this sulfonamide derivative?

  • Methodological Answer : Use the PASS (Prediction of Activity Spectra for Substances) program for broad activity profiling (e.g., kinase inhibition, antimicrobial activity). Follow with molecular docking against target proteins (e.g., COX-2, EGFR) to evaluate binding affinities and key interactions (e.g., hydrogen bonding with pyridinyl nitrogen) .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound due to its multiple heterocyclic moieties?

  • Methodological Answer : Challenges include:
  • Disordered pyridine/pyrazole rings : Mitigate by collecting high-resolution data (<1.0 Å) and refining with constraints.
  • Solvent inclusion : Use slow evaporation crystallization in aprotic solvents (e.g., DMF/ethanol mixtures).
  • Twinning : Apply twin refinement protocols in software like SHELXL .

Q. How can structure-activity relationship (SAR) studies evaluate the role of the pyridinyl-pyrazole moiety in target binding?

  • Methodological Answer : (i) Synthesize analogs with substitutions at the pyridinyl (e.g., Cl, OMe) or pyrazole (e.g., methyl, phenyl) positions. (ii) Test binding affinity via surface plasmon resonance (SPR) or fluorescence polarization assays. (iii) Correlate results with docking simulations to identify critical interactions (e.g., π-π stacking with pyridine) .

Q. How can researchers resolve contradictions in stereochemical assignments between computational predictions and experimental data?

  • Methodological Answer :
  • Experimental : Use NOESY NMR to detect spatial proximity of protons (e.g., E/Z isomerism in the ethenesulfonamide group).
  • Computational : Compare DFT-optimized geometries (B3LYP/6-31G* level) with X-ray data to validate configurations .

Q. What strategies improve aqueous solubility of this hydrophobic compound for in vivo studies?

  • Methodological Answer :
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters).
  • Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations.
  • Micellar encapsulation : Employ non-ionic surfactants (e.g., Poloxamer 407) .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC.
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds.
  • Light sensitivity : Conduct accelerated photodegradation studies under ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.